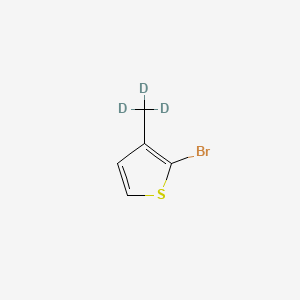

2-溴-3-甲基噻吩-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Bromo-3-methylthiophene” is a chemical compound with the molecular formula C5H5BrS . It is used as a pharmaceutical intermediate . It is used to prepare pyrazolo [3,4-d]pyrimidine derivatives as inhibitors of human enterovirus, coxsackievirus, echovirus, influenza virus, herpes simplex virus, and rhinovirus . It is also used in the synthesis of oral α7 nicotinic receptor agonists .

Synthesis Analysis

The synthesis of 2-Bromo-3-methylthiophene is achieved by bromination of 3-methyl thiophene with N-bromosuccinimide in the absence of benzoyl peroxide . The synthesis of siloxane bearing monomer started with radical bromination of 2-bromo-3-methylthiophene .

Molecular Structure Analysis

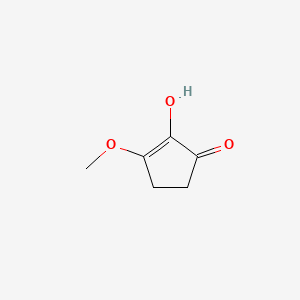

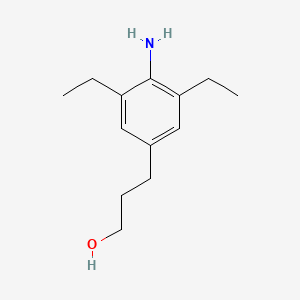

The molecular structure of 2-Bromo-3-methylthiophene consists of a five-membered ring made up of one sulfur as a heteroatom . The compound exhibits unique electronic, optical, and redox properties owing to its small HOMO-LUMO gap and high polarizability of a sulfur atom .

Chemical Reactions Analysis

The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . In the first reaction, 2-bromo-3,3,3-trifluoropropene and benzylthiols under SN2’ mechanism gained 2-bromo-3,3-difluoroallyl benzyl sulfide .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-3-methylthiophene include a density of 1.6±0.1 g/cm3, boiling point of 177.3±20.0 °C at 760 mmHg, vapour pressure of 1.4±0.3 mmHg at 25°C, and flash point of 68.3±0.0 °C .

科学研究应用

Polymer Synthesis

2-Bromo-3-methylthiophene: has been utilized in the synthesis of conducting polymers, such as poly(3,3′′′-dimethyl-(2,2′:5′,2′:5′,2′′′)tetrathiophene), which have applications in organic electronics and optoelectronics .

Lachrymatory Agent Synthesis

This compound is also a precursor in the preparation of lachrymatory agents (tear gases) due to its bromomethyl group which is reactive and can be used to synthesize more complex molecules .

安全和危害

作用机制

Target of Action

2-Bromo-3-methylthiophene-d3 is a pharmaceutical intermediate . It is used to prepare pyrazolo [3,4-d]pyrimidine derivatives, which act as inhibitors of various viruses, including human enterovirus, coxsackievirus, echovirus, influenza virus, herpes simplex virus, and rhinovirus . It is also used in the synthesis of oral α7 nicotinic receptor agonists . Therefore, the primary targets of this compound are these viruses and the α7 nicotinic receptor.

Mode of Action

It is known that the compound is used to prepare derivatives that inhibit various viruses . These inhibitors likely prevent the replication of the viruses, thereby reducing their spread. In the case of the α7 nicotinic receptor, the compound’s derivatives may act as agonists, activating the receptor and triggering a response.

Biochemical Pathways

Given its use in the preparation of viral inhibitors and α7 nicotinic receptor agonists, it can be inferred that the compound plays a role in the biochemical pathways related to viral replication and neurotransmission .

Pharmacokinetics

As a pharmaceutical intermediate, it is likely that these properties would be significantly influenced by the specific chemical modifications made during the preparation of the final therapeutic compounds .

Result of Action

The therapeutic compounds prepared from it are expected to inhibit the replication of various viruses and activate the α7 nicotinic receptor . This could lead to a reduction in viral infections and potential effects on neurological processes, respectively.

Action Environment

Factors such as temperature, ph, and the presence of other chemicals could potentially affect its stability and reactivity .

属性

IUPAC Name |

2-bromo-3-(trideuteriomethyl)thiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrS/c1-4-2-3-7-5(4)6/h2-3H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJBWYBULYUKMR-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(SC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Bis(t-Boc)amino]methyl Methanethiosulfonate](/img/structure/B562578.png)